

# Application Notes and Protocols for Ring Expansion Reactions of 2-Propylcyclobutanone

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## Compound of Interest

Compound Name: 2-Propylcyclobutanone

Cat. No.: B12095275

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## Introduction: The Synthetic Value of Ring Expansion in Cyclobutanone Chemistry

Cyclobutanones are versatile four-membered ring ketones that serve as valuable building blocks in organic synthesis. Their inherent ring strain makes them susceptible to a variety of ring-opening and rearrangement reactions, providing access to more complex molecular architectures. Among these transformations, one-carbon ring expansion reactions are particularly powerful, offering a direct route to five-membered carbocycles and heterocycles. For researchers in medicinal chemistry and drug development, the ability to controllably expand the cyclobutanone core of a molecule like **2-propylcyclobutanone** into a cyclopentanone or a lactone is of significant interest for the generation of novel scaffolds and the exploration of structure-activity relationships.

This technical guide provides a detailed overview of three principal methods for the ring expansion of **2-propylcyclobutanone**: the Baeyer-Villiger oxidation, the Tiffeneau-Demjanov rearrangement, and homologation with diazomethane. Each section delves into the underlying mechanism, discusses the critical issue of regioselectivity, and provides detailed, field-proven protocols to empower researchers to confidently apply these transformations in their own synthetic endeavors.

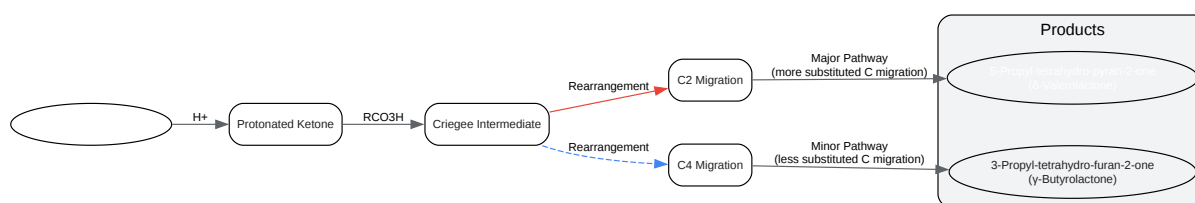
## Baeyer-Villiger Oxidation of 2-Propylcyclobutanone: Access to Chiral Lactones

The Baeyer-Villiger oxidation is a cornerstone of organic synthesis, enabling the conversion of ketones to esters, and in the case of cyclic ketones, to lactones.[1][2] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group and is renowned for its stereospecificity and predictable regioselectivity based on the migratory aptitude of the adjacent carbon atoms.[2][3]

## Mechanism and Regioselectivity

The reaction is initiated by the nucleophilic attack of a peroxyacid on the protonated carbonyl of **2-propylcyclobutanone**, forming a tetrahedral intermediate known as the Criegee intermediate.[4] The key step involves the migration of one of the  $\alpha$ -carbons to the adjacent oxygen atom with concomitant cleavage of the weak O-O bond. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl.[3]

For **2-propylcyclobutanone**, the two potential migrating groups are a secondary carbon (C2, bearing the propyl group) and a primary carbon (C4). Based on the established migratory aptitudes, the more substituted C2 carbon is expected to migrate preferentially, leading to the formation of 5-propyl-tetrahydro-pyran-2-one (a  $\delta$ -valerolactone) as the major product. Migration of the C4 carbon would yield the isomeric 3-propyl-tetrahydro-furan-2-one (a  $\gamma$ -butyrolactone).



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Caption: Baeyer-Villiger oxidation of **2-propylcyclobutanone**.

## Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA

This protocol describes a general procedure for the Baeyer-Villiger oxidation of **2-propylcyclobutanone** using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

- **2-Propylcyclobutanone** (1.0 eq)
- m-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve **2-propylcyclobutanone** (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.

- Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> solution to decompose excess peroxyacid.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO<sub>3</sub> solution (2 x), and brine (1 x).
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the lactone products.

#### Self-Validation and Causality:

- Temperature Control: The initial addition of m-CPBA at 0 °C is crucial to control the exothermic nature of the reaction and prevent potential side reactions.
- Quenching: The use of sodium thiosulfate is a standard and reliable method to neutralize the unreacted and potentially explosive peroxyacid.
- Washing: The sodium bicarbonate wash is essential to remove the m-chlorobenzoic acid byproduct.

## Tiffeneau-Demjanov Rearrangement: A Versatile Route to 2-Propylcyclopentanone

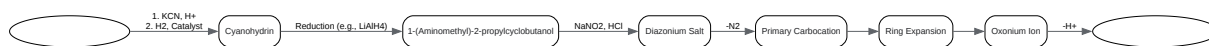
The Tiffeneau-Demjanov rearrangement offers a robust method for the one-carbon ring expansion of cyclic ketones to their homologous counterparts.<sup>[5][6]</sup> The sequence involves the conversion of the ketone to a β-amino alcohol, followed by diazotization and a pinacol-type rearrangement.

## Mechanism and Regioselectivity

The synthesis begins with the formation of a cyanohydrin from **2-propylcyclobutanone**, which is subsequently reduced to the corresponding 1-(aminomethyl)-2-propylcyclobutanol.

Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the primary amine to a diazonium salt, an excellent leaving group.<sup>[6]</sup> Loss of dinitrogen gas generates a primary carbocation, which immediately undergoes a 1,2-alkyl shift to expand the ring and form a more stable tertiary carbocation stabilized by the adjacent hydroxyl group. Subsequent deprotonation yields the desired 2-propylcyclopentanone.

In this case, the migration of the C2 carbon bearing the propyl group is highly favored due to the formation of a more stable tertiary carbocation intermediate.



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Caption: Tiffeneau-Demjanov rearrangement of **2-propylcyclobutanone**.

## Experimental Protocol: Tiffeneau-Demjanov Rearrangement

This is a two-step protocol starting from the precursor  $\beta$ -amino alcohol, which can be synthesized from **2-propylcyclobutanone**.

Step 1: Synthesis of 1-(Aminomethyl)-2-propylcyclobutanol

- Materials: **2-Propylcyclobutanone**, trimethylsilyl cyanide (TMSCN), zinc iodide (ZnI<sub>2</sub>), lithium aluminum hydride (LiAlH<sub>4</sub>), diethyl ether or THF, 2M HCl, 2M NaOH.
- Procedure:
  - To a solution of **2-propylcyclobutanone** in anhydrous DCM, add a catalytic amount of ZnI<sub>2</sub> followed by the dropwise addition of TMSCN at 0 °C. Stir until the reaction is complete (TLC monitoring).

- Work up the reaction and hydrolyze the silyl ether to obtain the cyanohydrin.
- Carefully add the cyanohydrin to a suspension of  $\text{LiAlH}_4$  in anhydrous diethyl ether or THF at 0 °C. Allow to warm to room temperature and stir until the reduction is complete.
- Quench the reaction cautiously with water and aqueous NaOH. Filter the aluminum salts and extract the aqueous layer with ether.
- Dry the combined organic layers, concentrate, and purify to obtain the  $\beta$ -amino alcohol.

#### Step 2: Ring Expansion to 2-Propylcyclopentanone

- Materials: 1-(Aminomethyl)-2-propylcyclobutanol, sodium nitrite ( $\text{NaNO}_2$ ), acetic acid, water, diethyl ether.
- Procedure:
  - Dissolve the amino alcohol in an aqueous solution of acetic acid and cool to 0 °C.
  - Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature at 0-5 °C. Vigorous gas evolution ( $\text{N}_2$ ) will be observed.
  - After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
  - Extract the reaction mixture with diethyl ether (3 x).
  - Wash the combined organic extracts with saturated aqueous  $\text{NaHCO}_3$  solution and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate.
  - Purify the crude 2-propylcyclopentanone by distillation or column chromatography.

#### Self-Validation and Causality:

- Diazotization Conditions: The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate and to control the rate of nitrogen evolution.

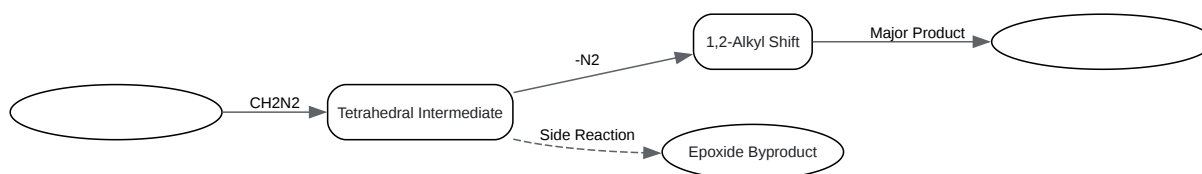
- Acidic Medium: The acidic conditions are necessary for the in situ generation of nitrous acid from sodium nitrite.

## Homologation with Diazomethane: A Classical Carbon Insertion

The reaction of cyclic ketones with diazomethane is a classical method for one-carbon ring expansion.[7] However, due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution and by experienced personnel in a well-ventilated fume hood.

### Mechanism and Regioselectivity

Diazomethane acts as a nucleophile, attacking the carbonyl carbon of **2-propylcyclobutanone** to form a tetrahedral intermediate. This intermediate then undergoes a 1,2-alkyl shift with the expulsion of nitrogen gas to yield the ring-expanded cyclopentanone. The regioselectivity is governed by the migratory aptitude of the adjacent carbons, similar to the Baeyer-Villiger oxidation. Therefore, migration of the more substituted C2 carbon is expected to be the major pathway, leading to 2-propylcyclopentanone.



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Caption: Diazomethane homologation of **2-propylcyclobutanone**.

### Experimental Protocol: Diazomethane Homologation

!!! EXTREME CAUTION: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a dedicated setup, behind a blast shield. Use diazomethane-specific glassware.

Materials:

- **2-Propylcyclobutanone**

- Ethereal solution of diazomethane (prepared in situ from a precursor like Diazald®)
- Diethyl ether, anhydrous
- Methanol (catalytic amount)
- Acetic acid (for quenching)

Procedure:

- Prepare a solution of diazomethane in diethyl ether using a standard procedure (e.g., from Diazald® and KOH). The concentration of the diazomethane solution should be determined before use.
- Dissolve **2-propylcyclobutanone** in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
- Cool the solution to 0 °C.
- Add a catalytic amount of methanol.
- Slowly add the ethereal diazomethane solution dropwise to the ketone solution. The yellow color of diazomethane should disappear upon addition. Continue the addition until a faint yellow color persists.
- Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
- Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and carefully concentrate the solution using a rotary evaporator with a trap cooled by dry ice/acetone.
- Purify the resulting 2-propylcyclopentanone by distillation or chromatography.



## Self-Validation and Causality:

- **Catalytic Methanol:** The presence of a protic source like methanol can catalyze the reaction by protonating the carbonyl, making it more electrophilic.
- **Careful Quenching:** Acetic acid is used to safely neutralize any remaining diazomethane by converting it to methyl acetate.

## Summary of Ring Expansion Methods

Reaction	Reagents	Major Product	Key Advantages	Key Disadvantages
Baeyer-Villiger Oxidation	Peroxyacid (e.g., m-CPBA)	5-Propyl-tetrahydro-pyran-2-one	High regioselectivity, stereospecificity, access to lactones.	Use of potentially explosive peroxyacids.
Tiffeneau-Demjanov Rearrangement	1. KCN, H <sub>2</sub> 2. LiAlH <sub>4</sub> 3. NaNO <sub>2</sub> , H <sup>+</sup>	2-Propylcyclopentanone	Good yields, reliable for ketone homologation.	Multi-step sequence, use of toxic reagents (cyanide).
Diazomethane Homologation	Diazomethane (CH <sub>2</sub> N <sub>2</sub> )	2-Propylcyclopentanone	Direct one-carbon insertion.	Diazomethane is extremely hazardous (toxic and explosive).

## Conclusion

The ring expansion of **2-propylcyclobutanone** provides a powerful platform for the synthesis of valuable five-membered ring systems. The choice of method—be it the Baeyer-Villiger oxidation for lactone synthesis, the Tiffeneau-Demjanov rearrangement for a robust ketone homologation, or the classical diazomethane reaction for direct carbon insertion—will depend on the desired final product and the laboratory's capabilities for handling specific reagents. The protocols and mechanistic insights provided herein are intended to serve as a comprehensive guide for researchers and professionals in drug development to effectively utilize these

transformative reactions in their synthetic campaigns. As with any chemical transformation, careful optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

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